4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine
Description
The compound 4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine is a structurally complex molecule featuring a tetrazole ring substituted with a 2-ethyl-6-methylphenyl group, a cyclohexyl bridge, and a morpholine moiety.
Properties
CAS No. |
318271-39-5 |
|---|---|
Molecular Formula |
C20H29N5O |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-[1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]cyclohexyl]morpholine |
InChI |
InChI=1S/C20H29N5O/c1-3-17-9-7-8-16(2)18(17)25-19(21-22-23-25)20(10-5-4-6-11-20)24-12-14-26-15-13-24/h7-9H,3-6,10-15H2,1-2H3 |
InChI Key |
CGDOKAOZKOKPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCCCC3)N4CCOCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where a cyclohexylmagnesium bromide reacts with an appropriate intermediate.
Formation of the Morpholine Moiety: The morpholine ring can be formed through the reaction of diethanolamine with an appropriate halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substituents on Tetrazole
Compounds with substituted aryl groups on the tetrazole ring, such as 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole and 1-(4’-bromophenyl)-5-methyl-1H-tetrazole, demonstrate how electronic and steric effects influence synthesis and stability. These derivatives exhibit moderate yields (63–93%) and distinct melting points (e.g., 148–150°C for the bromo derivative), indicating that bulky or electron-withdrawing substituents enhance crystallinity .
Morpholine-Containing Tetrazole Derivatives
- 4-(1-{1-[3-(Trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine (): This analog replaces the 2-ethyl-6-methylphenyl group with a 3-trifluoromethylphenyl substituent. The electron-withdrawing CF₃ group increases lipophilicity (ClogP ≈ 3.5 vs. However, steric bulk at the meta position may reduce binding affinity compared to the target’s ortho-methyl/ethyl arrangement .
4-[1-[[(4-Methylphenyl)sulfonyl]methyl]-1H-tetrazol-5-yl]morpholine ():
The sulfonylmethyl group introduces polarity (molecular weight: 323.37 g/mol) and hydrogen-bonding capacity, contrasting with the hydrophobic cyclohexyl bridge in the target compound. Such differences could impact solubility and metabolic stability .
Pharmacological Activity of Morpholine-Cyclohexyl Analogs
Compounds like 1-[1-(2-thienyl)cyclohexyl]morpholine (TCM) and 1-[1-phenylcyclohexyl]morpholine (PCM) (–5) lack the tetrazole group but share the morpholine-cyclohexyl scaffold. These analogs exhibit CNS activity, including self-administration in chronic spinal dogs and acute toxicity profiles. The addition of a tetrazole ring in the target compound may modulate receptor interactions (e.g., NMDA or sigma receptors) due to its hydrogen-bonding capacity and aromaticity .
Data Tables
Table 1. Structural and Physical Properties of Selected Analogs
Table 2. Pharmacological Data for Morpholine-Cyclohexyl Analogs
Biological Activity
The compound 4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine is a complex organic molecule that exhibits various biological activities, primarily due to its unique structural features, including the tetrazole ring and morpholine moiety. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against different pathogens, and potential therapeutic applications.
- Molecular Formula : C22H28N6O2
- Molecular Weight : 396.5 g/mol
- IUPAC Name : 4-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]-1-cyclohexylmorpholine
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring is known to modulate enzyme activity and receptor interactions, influencing various biochemical pathways. Studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, thereby affecting cellular functions and pathogen viability.
Biological Activity Overview
The compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. The following table summarizes key findings related to its biological activity:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various derivatives of tetrazole compounds indicated that those with a cyclohexyl moiety exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp. The compound was found to be more potent than traditional antibiotics like ciprofloxacin in certain assays .
- Anti-inflammatory Properties : Research has shown that the compound may also possess anti-inflammatory properties, making it a candidate for further studies in inflammatory diseases. Its mechanism involves modulation of inflammatory cytokines, which could be beneficial in conditions like arthritis.
- Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that modifications to the phenyl and tetrazole rings can significantly enhance the biological activity of the compound. For instance, substituents on the phenyl ring can either increase or decrease lipophilicity, impacting the overall efficacy against pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
